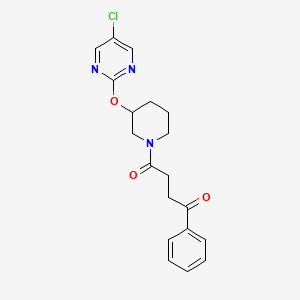
1-(3-((5-クロロピリミジン-2-イル)オキシ)ピペリジン-1-イル)-4-フェニルブタン-1,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
科学的研究の応用
医薬品化学
この化合物は医薬品化学の分野で使用されてきました . これは5-HT7受容体のリガンドとして合成されました . このプロジェクトの目標は、5-HT7結合親和性に影響を与える構造的特徴を解明することでした . 選択された高5-HT7結合親和性のエチルピリミジンおよびブチルピリミジンアナログは、cAMP機能試験で拮抗作用を示し、さまざまな選択性プロファイルを示しました .
創薬
この化合物のユニークな構造により、創薬に使用できます. これは、潜在的な治療用途を持つ新薬の開発に使用できます.
有機合成
この化合物は、有機合成にも使用されます. そのユニークな構造は、さまざまな他の化合物を生成するために操作できます.
材料科学
材料科学の分野では、この化合物は、そのユニークな構造のために使用できます. これは、ユニークな特性を持つ新素材を作成するために使用できます.
神経薬理学
5-HT7受容体との相互作用を考えると、この化合物は神経薬理学で潜在的に使用できます . これは、脳におけるこれらの受容体の役割を研究するために使用でき、神経疾患の新しい治療法の開発につながる可能性があります .
薬物動態
この化合物は、薬物動態研究にも使用できます . さまざまな受容体との相互作用は、薬物が体内から吸収、分布、代謝、排泄される方法に関する貴重な情報を提供できます .
作用機序
Target of Action
Similar compounds have been shown to inhibitcyclooxygenases (COX-1, COX-2) enzymes , which play a crucial role in inflammation and pain signaling.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , given its potential inhibitory effects on COX-1 and COX-2 enzymes . These enzymes convert arachidonic acid into prostaglandins, which are involved in various physiological processes, including inflammation and pain signaling. By inhibiting these enzymes, the compound may disrupt this pathway, leading to reduced production of prostaglandins.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential inhibitory effects on COX-1 and COX-2 enzymes . By reducing the production of prostaglandins, the compound may alleviate symptoms associated with inflammation and pain.
準備方法
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of the pyrimidine ring. The synthetic route often includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Formation of the Final Compound: The final step involves the coupling of the pyrimidine and piperidine rings with the phenylbutane-1,4-dione moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical
特性
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-11-21-19(22-12-15)26-16-7-4-10-23(13-16)18(25)9-8-17(24)14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHCROUFEJNGBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=NC=C(C=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
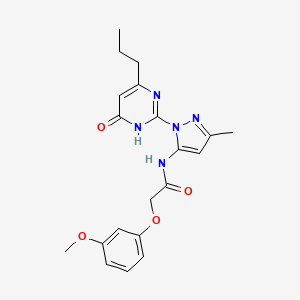
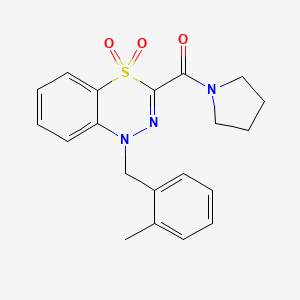


amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)
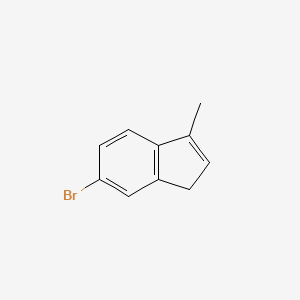
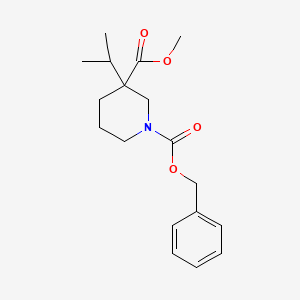
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)
![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)
amine](/img/structure/B2405615.png)
![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)
![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)
